molecular formula C15H29NO3 B15092137 tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

Cat. No.: B15092137
M. Wt: 271.40 g/mol
InChI Key: WITHOIUHBRSDFW-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is a complex organic compound that features a tert-butyl group, an ethyl group, and a cyclohexyl moiety with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common approach is to start with the cyclohexyl moiety, which is functionalized with a hydroxymethyl group. This intermediate is then reacted with tert-butyl chloroformate and ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylcarboxylic acid derivatives.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, carbamate derivatives are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors or other bioactive molecules.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.

    Ethyl carbamate: Another carbamate compound with different substituents.

    Cyclohexyl carbamate: A compound with a cyclohexyl group similar to the target compound.

Uniqueness

tert-Butyl ethyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is unique due to its combination of functional groups, which provides a distinct reactivity profile. The presence of the tert-butyl group enhances its stability, while the hydroxymethyl group offers additional sites for chemical modification. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C15H29NO3/c1-5-16(14(18)19-15(2,3)4)10-12-6-8-13(11-17)9-7-12/h12-13,17H,5-11H2,1-4H3

InChI Key

WITHOIUHBRSDFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCC(CC1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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